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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational methods used for benchmark
calculations of the electronic structure of the Imidogen radical (NH). The performance of
various theoretical approaches is evaluated against experimental data for key spectroscopic
constants. Detailed methodologies for the cited computational experiments are also provided to
ensure reproducibility and aid in the selection of appropriate methods for future research.

Data Presentation: A Comparative Analysis of
Spectroscopic Constants

The following table summarizes the performance of different computational methods in
predicting the spectroscopic constants of the ground electronic state (X 3%~) of Imidogen, with
experimental values provided for reference.
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Spectroscopic . MR- icMRCI-F12/aug-cc-
Experimental Value
Constant ACPFIAVO(8+d)Z[1] pVQZ-F12[2]
Equilibrium Bond
) 1.0362[3] 1.036 Not Reported

Length (re) in A
Harmonic Vibrational
Frequency (we) in 3282.27[4] 3282.3 Not Reported
cm-?
Rotational Constant

] 16.66792[3] 16.668 Not Reported
(Be) incm™1
Electronic Ground
State Energy (Te) in 0[3] 0 0
cm-t
First Excited State (a
1A) Energy (Te) in 12687.8[3] Not Reported Not Reported
cm-?
Second Excited State
(b 1=*) Energy (Te) in 21197[3] Not Reported Not Reported

cm~?

Experimental and Computational Protocols
Experimental Data

The experimental values presented in this guide are sourced from the National Institute of
Standards and Technology (NIST) Physics Laboratory and the Computational Chemistry
Comparison and Benchmark Database (CCCBDB).[3][4] These values are derived from high-
resolution spectroscopic techniques, such as microwave spectroscopy and electronic
spectroscopy, which provide highly accurate measurements of molecular properties.

Computational Methodologies

The theoretical data presented is based on high-level ab initio calculations. A detailed
description of these methods is provided below to allow for a comprehensive understanding of
their application.
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Multireference Averaged Coupled-Pair Functional (MR-ACPF)

The MR-ACPF calculations were performed to determine the ground-state potential energy
function of Imidogen.[1] This method is a size-extensive modification of the multireference
configuration interaction (MRCI) approach, designed to provide accurate results for molecules
with significant multireference character.

o Software: Not explicitly stated, but common quantum chemistry packages for such
calculations include MOLPRO, GAMESS, or COLUMBUS.

o Basis Set: Correlation-consistent core-valence basis sets up to octuple-zeta quality (cc-
pCV8Z) were employed.[1]

o Active Space: The complete active space self-consistent field (CASSCF) method was used
to generate the reference wave function. The active space consisted of the N 2s, 2p and H
1s orbitals.

o Corrections: Scalar relativistic, adiabatic, and nonadiabatic corrections were included to
achieve "spectroscopic" accuracy.[1]

Internally Contracted Multireference Configuration Interaction with F12 correction (icMRCI-F12)

The icMRCI-F12 method was utilized to calculate the potential energy curve and permanent
dipole moment of Imidogen.[2] This explicitly correlated method accelerates the convergence
of the calculated properties with respect to the basis set size.

o Software: The MOLPRO package was used for these quantum chemical calculations.[2]

o Basis Set: The aug-cc-pVQZ-F12 basis set was employed.[2]

o Symmetry: Calculations were carried out in the C2v symmetry group.[2]

o Active Space: The molecular orbitals were constructed using the state-averaged complete
active space self-consistent field (CASSCF) method with an active space comprising eight
electrons in ten orbitals (5a1, 2bi, 2b2, 1a2).[2]
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Visualizing Computational Workflows and
Methodologies

To further clarify the processes involved in benchmark electronic structure calculations, the
following diagrams have been generated.
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Workflow for a typical benchmark electronic structure calculation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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